molecular formula C11H13N3O2S B2478362 Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 923747-62-0

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2478362
CAS No.: 923747-62-0
M. Wt: 251.3
InChI Key: OMDWYJFDWFUGEN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene ring and a pyrimidine ring. The presence of amino and ester functional groups further enhances its chemical reactivity and potential for modification.

Mechanism of Action

Target of Action

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a structural analog of quinazolines . It has been studied for its anti-proliferative properties, particularly against breast cancer cells

Mode of Action

The compound interacts with its targets, leading to changes in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary epithelial cells)

Biochemical Pathways

The compound likely affects biochemical pathways related to cell proliferation and growth. In studies, it has been shown to cause cell cycle arrest in the G2 stage for MDA-MB-231 cells, while arrest in G1 was detected for the estrogen (ER)-positive MCF-7 cell line . This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting cell proliferation.

Pharmacokinetics

Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is a decrease in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells . The most toxic to MCF-7 was a related compound with IC 50 13.42 μg/mL (IC 50 0.045 μM), followed by another compound (IC 50 28.89 μg/mL or IC 50 0.11 μM) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a process used in the synthesis of structurally diverse triazolopyrimidines, is known to be influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a thiophene derivative with a suitable nitrogen-containing compound. For example, 2,5-dimethylthiophene can be reacted with cyanamide under acidic conditions to form the thieno[2,3-d]pyrimidine core.

    Amination: The introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions. This can involve the reaction of the thieno[2,3-d]pyrimidine intermediate with an amine source such as ammonia or an amine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position. This can be done using ethanol and a suitable catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify the amino group or other reducible functionalities. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at various positions on the thieno[2,3-d]pyrimidine core. Halogenation followed by nucleophilic substitution is a common approach.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives:

The uniqueness of this compound lies in its specific functional groups and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDWYJFDWFUGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923747-62-0
Record name ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
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